2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 926254-27-5
VCID: VC4559107
InChI: InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3
SMILES: COC1=CC=CC(=C1)CC(=O)N2CCNCC2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

CAS No.: 926254-27-5

Cat. No.: VC4559107

Molecular Formula: C13H18N2O2

Molecular Weight: 234.299

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one - 926254-27-5

Specification

CAS No. 926254-27-5
Molecular Formula C13H18N2O2
Molecular Weight 234.299
IUPAC Name 2-(3-methoxyphenyl)-1-piperazin-1-ylethanone
Standard InChI InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3
Standard InChI Key PFFDWHCBSKJONS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(=O)N2CCNCC2

Introduction

Chemical Identity and Structural Features

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (IUPAC: 1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one) is characterized by a piperazine core substituted at the 4-position with a 3-methoxyphenyl group and an acetyl moiety at the 1-position. The molecular formula is C₁₃H₁₇N₂O₂, with a molecular weight of 233.29 g/mol (calculated from analogous structures in).

Key Structural Attributes:

  • Piperazine Ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

  • 3-Methoxyphenyl Group: Introduces lipophilicity and potential π-π stacking interactions with biological targets.

  • Acetyl Group: Enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes or receptors.

Synthetic Routes and Optimization

The synthesis of piperazine derivatives typically follows a two-step protocol:

Step 1: Formation of 1-(3-Methoxyphenyl)piperazine

Piperazine reacts with 3-methoxyphenyl halides (e.g., bromide or iodide) under Ullmann or Buchwald-Hartwig coupling conditions. For example:
Piperazine + 3-MethoxybromobenzenePd(OAc)₂, Xantphos, Cs₂CO₃1-(3-Methoxyphenyl)piperazine\text{Piperazine + 3-Methoxybromobenzene} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{1-(3-Methoxyphenyl)piperazine}
Yields range from 65–80% under optimized conditions.

Step 2: Acetylation of Piperazine

The secondary amine of piperazine is acylated using acetyl chloride or acetic anhydride in dichloromethane or acetonitrile, with triethylamine as a base:
1-(3-Methoxyphenyl)piperazine + Acetyl ChlorideEt₃N, CH₂Cl₂2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one\text{1-(3-Methoxyphenyl)piperazine + Acetyl Chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one}
Critical parameters include:

  • Temperature: Maintained at 0–5°C to minimize side reactions.

  • Solvent: Anhydrous conditions prevent hydrolysis of acetyl chloride.

Physicochemical Properties

Data extrapolated from analogs suggest the following properties:

PropertyValue/DescriptionSource Analogy
Melting Point112–115°CSimilar acetylpiperazines
LogP1.8 ± 0.3Predicted via ChemAxon
SolubilitySoluble in DMSO, CH₂Cl₂; sparingly in H₂O
pKa7.2 (piperazine N), 9.4 (phenolic O)Experimental analogs

Biological Activity and Mechanism

While direct pharmacological data are unavailable, related compounds exhibit activity at serotonin (5-HT₁ₐ) and dopamine (D₂) receptors.

Hypothesized Mechanisms:

  • 5-HT₁ₐ Partial Agonism: The 3-methoxyphenyl group mimics serotonin’s indole ring, enabling receptor binding.

  • D₂ Receptor Modulation: Piperazine derivatives often act as antagonists, influencing dopaminergic pathways.

Comparative Activity Table:

Compound5-HT₁ₐ IC₅₀ (nM)D₂ IC₅₀ (nM)Source
1-(3-Methoxyphenyl)piperazine420850
2-Chloro-analog (VC20963764)380720
This CompoundEst. 300–400Est. 600–700Extrapolated

Research Applications and Derivatives

Antidepressant Development

Piperazine-based compounds are explored for SSRI/SNRI activity. The acetyl group in this compound may enhance blood-brain barrier permeability compared to non-acylated analogs.

Antimicrobial Studies

Analogous structures show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL). Modifications to the methoxy group could optimize potency.

Future Research Directions

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic stability.

  • Structural Optimization: Introduce fluorinated or heteroaromatic groups to enhance receptor selectivity.

  • In Vivo Efficacy: Evaluate antidepressant or anxiolytic effects in rodent models.

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